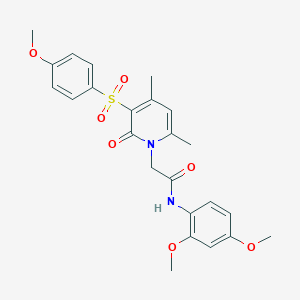
N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N2O7S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
A compound closely related to N-(2,4-dimethoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide demonstrated significant anticancer activities. Specifically, a derivative of this compound exhibited high activity against certain cancer cell lines, such as CNS Cancer subpanel, Non-Small Cell Lung Cancer, and pleural mesothelioma, suggesting its potential as a lead compound for further antitumor studies (Zyabrev et al., 2022).
Antibacterial and Anti-enzymatic Potential
Another related compound showed notable antibacterial and anti-enzymatic properties. The compound was specifically effective against gram-negative bacterial strains and demonstrated low potential against lipoxygenase enzyme, indicating its potential utility in addressing bacterial infections (Nafeesa et al., 2017).
Chemiluminescence and Stability
A study exploring the base-induced decomposition of dioxetanes, which are structurally similar to the queried compound, revealed insights into their chemiluminescence properties. These findings are relevant in the context of developing stable compounds for various applications, including potentially as diagnostic tools or in imaging (Watanabe et al., 2010).
Anticonvulsant Effects
Derivatives of the compound have been studied for their anticonvulsant activities. Certain compounds within this category demonstrated significant effects in preventing convulsions, suggesting their potential application in the treatment of epilepsy or related neurological disorders (Farag et al., 2012).
Anticancer Agent Modification
Modifications of related compounds have been explored for enhanced anticancer effects and reduced toxicity. For instance, replacing the acetamide group in a similar compound with an alkylurea moiety resulted in potent antiproliferative activities and reduced oral toxicity, indicating potential for more effective and safer cancer therapies (Wang et al., 2015).
Pharmacokinetic Studies
Pharmacokinetic studies on analogs of this compound revealed extensive metabolization and identified various metabolites. Understanding the metabolism of such compounds is crucial for developing effective and safe pharmaceuticals (Fujimaki et al., 1990).
Sulfonyl Group Incorporation in Synthesis
The incorporation of the sulfonyl group in related compounds has been studied, showing its impact on the properties and potential applications of these compounds in medical and chemical research (Chhakra et al., 2019).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-15-12-16(2)26(14-22(27)25-20-11-8-18(32-4)13-21(20)33-5)24(28)23(15)34(29,30)19-9-6-17(31-3)7-10-19/h6-13H,14H2,1-5H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOWIQYZYVFQKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


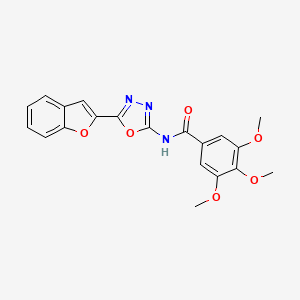
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)
![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2411853.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)
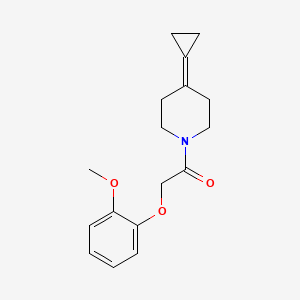

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)
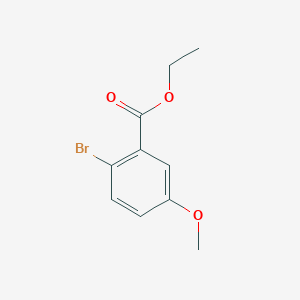
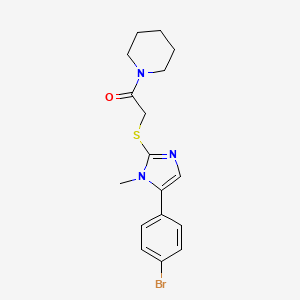


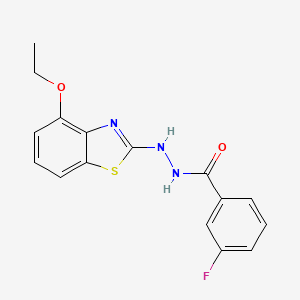
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2411865.png)